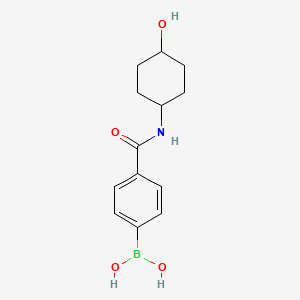

4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Overview

Description

4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic Acid is a chemical compound with the molecular formula C13H18BNO4 . It is used as a reactant/reagent in the preparation of 6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepines derivatives, which serve as histamine H4 receptor ligands for therapy .

Molecular Structure Analysis

The molecular structure of 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic Acid consists of 13 carbon atoms, 18 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 263.097 Da, and the monoisotopic mass is 263.132904 Da .Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research due to its ability to interact with proteins and peptides that contain cis-diol groups. This interaction is pH-dependent, which allows for the reversible binding of biomolecules, making it a valuable tool for the isolation and study of glycoproteins and other post-translationally modified proteins .

Medical Diagnostics

In medical diagnostics, phenylboronic acid derivatives, including this compound, are used to develop sensors for glucose and other biomarkers. The selective binding to cis-diol-containing molecules enables the creation of biosensors that can detect changes in glucose levels, which is particularly useful for monitoring diabetic patients .

Drug Delivery Systems

The compound’s boronic acid group can form stable complexes with compounds containing diols, such as certain drugs. This property is exploited in the design of drug delivery systems where the compound can be used to target specific cells or tissues, thereby increasing the efficacy and reducing the side effects of the drugs .

Environmental Monitoring

Although direct applications in environmental studies were not found in the search, the ability of phenylboronic acids to bind with diols can be applied in environmental monitoring. For example, they can be used to detect and quantify sugars and other diol-containing compounds in environmental samples, aiding in the assessment of environmental pollution and ecosystem health .

Analytical Chemistry

In analytical chemistry, 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid is used as a reagent for the detection and quantification of cis-diol-containing compounds. Its selective binding properties make it suitable for chromatography and other analytical techniques to separate and identify these compounds in complex mixtures .

Biochemical Tool

As a biochemical tool, this compound is used to study carbohydrate-protein interactions. It can be used to modify proteins or to immobilize them on surfaces for analysis, taking advantage of the specific interaction between the boronic acid and carbohydrates .

Pharmacological Research

In pharmacology, the compound is used as a building block for the synthesis of more complex molecules. It serves as a reactant in the preparation of derivatives that act as ligands for receptors, such as histamine H4 receptor ligands, which have therapeutic potential .

Industrial Applications

While specific industrial uses were not detailed in the search, the chemical properties of 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid suggest its potential use in the synthesis of polymers and coatings that require specific interactions with other chemical groups or environmental responsiveness .

Safety And Hazards

properties

IUPAC Name |

[4-[(4-hydroxycyclohexyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c16-12-7-5-11(6-8-12)15-13(17)9-1-3-10(4-2-9)14(18)19/h1-4,11-12,16,18-19H,5-8H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXTWFABWWVVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2CCC(CC2)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674314 | |

| Record name | {4-[(4-Hydroxycyclohexyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid | |

CAS RN |

957062-70-3 | |

| Record name | {4-[(4-Hydroxycyclohexyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride](/img/structure/B1451239.png)

![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)

![2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1451245.png)

![4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride](/img/structure/B1451251.png)

![6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451256.png)